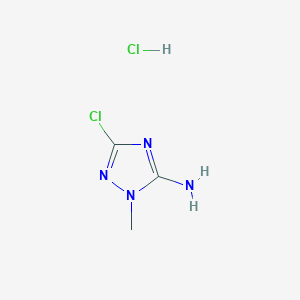

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride

Description

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is a halogenated triazole derivative characterized by a chlorine atom at position 3, a methyl group at position 1, and an amine group at position 5 of the triazole ring. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical applications. This compound is structurally related to other 1,2,4-triazol-5-amine derivatives, which are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science .

Properties

IUPAC Name |

5-chloro-2-methyl-1,2,4-triazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN4.ClH/c1-8-3(5)6-2(4)7-8;/h1H3,(H2,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQNRXMLTVAJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390655-05-6 | |

| Record name | 1H-1,2,4-Triazol-5-amine, 3-chloro-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390655-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Approach

The synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride generally involves a multi-step process starting from 3-amino-1,2,4-triazole or related triazole precursors. The key steps include:

- Methylation of the triazole nitrogen at position 1

- Chlorination at position 3

- Formation of the hydrochloride salt

The methylation is typically achieved by reacting 3-amino-1,2,4-triazole with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Chlorination is performed using reagents like thionyl chloride or phosphorus pentachloride, which introduce the chlorine atom selectively at position 3 of the triazole ring.

Specific Methodology: Hydroxymethylation and Chlorination

A widely recognized two-step synthesis involves:

Hydroxymethylation : Reacting 1H-1,2,4-triazole with paraformaldehyde under catalyst-free and solvent-free conditions to yield 1-(hydroxymethyl)-1,2,4-triazole. This step is noted for avoiding side reactions and achieving high purity.

Chlorination : Treating the hydroxymethyl intermediate with thionyl chloride in chloroform to convert the hydroxymethyl group into a chloromethyl group, yielding 3-chloro-1-methyl-1H-1,2,4-triazole. The use of chloroform as a solvent aids in dissolving the intermediate and controlling reaction kinetics, minimizing waste and side products. This step achieves yields greater than 92%.

The hydrochloride salt formation is then achieved by reaction with hydrochloric acid under controlled conditions.

Industrial Production Techniques

Industrial synthesis often employs continuous flow reactors to optimize reaction conditions, improve yield, and maintain product consistency. Automated reactors allow precise control over temperature, pressure, and reagent feed rates. Quality control measures ensure the purity of the final hydrochloride salt product. However, detailed industrial protocols are typically proprietary.

Reaction Condition Optimization and Analytical Validation

| Step | Reagents/Conditions | Key Parameters | Yield (%) | Notes |

|---|---|---|---|---|

| Hydroxymethylation | 1H-1,2,4-triazole + paraformaldehyde | Catalyst-free, solvent-free, 60–70°C | >90 | Molar ratio triazole:paraformaldehyde = 1:1.2 |

| Chlorination | Hydroxymethyl intermediate + thionyl chloride | Chloroform solvent, controlled temp | >92 | Controlled kinetics, minimal SOCl₂ waste |

| Hydrochloride salt | 3-Chloro-1-methyl-1H-1,2,4-triazole + HCl | Controlled acid addition | Quantitative | Enhances solubility and stability |

Spectroscopic techniques validate the product structure:

- ¹H NMR : Methyl group singlet at δ ~3.8–4.0 ppm; absence of hydroxyl protons confirms chlorination.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 132.5 corresponding to C₃H₅ClN₃⁺.

- Elemental Analysis : Matches theoretical values for C, H, N content.

Alternative Synthetic Routes and Research Findings

Research into related 1,2,4-triazole derivatives indicates alternative synthetic strategies involving microwave-assisted reactions and cyclocondensations of amidoguanidines and other precursors. For example, microwave irradiation has been employed to improve yields and reduce reaction times in the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) derivatives, which share structural similarities. These methods highlight the potential for efficient synthesis of triazole amine derivatives but are less specific to the chlorinated methylated compound .

Summary Table of Preparation Methods

| Preparation Step | Methodology | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Methylation | Alkylation of 3-amino-1,2,4-triazole | Methyl iodide or dimethyl sulfate, base | High | Selective methylation | Requires careful base control |

| Chlorination | Conversion of hydroxymethyl to chloro group | Thionyl chloride in chloroform | >92 | High yield, controlled reaction | Use of toxic reagents |

| Hydrochloride Salt Formation | Acidification with HCl | Controlled acid addition | Quantitative | Improves solubility and stability | Requires controlled conditions |

| Microwave-assisted synthesis | Cyclocondensation and ring formation | Microwave irradiation | Moderate to high | Reduced reaction times | Less studied for chlorinated derivative |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted triazoles, while oxidation reactions can produce triazole oxides .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing efficacy comparable to established antimicrobial agents. This suggests its potential as a lead compound for developing new antibiotics or antifungal medications.

Anticancer Properties

Studies have shown that triazole derivatives can inhibit cancer cell proliferation. Specifically, compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. This positions the compound as a candidate for further anticancer drug development .

Agricultural Applications

Fungicides

The compound has been explored for its fungicidal properties. Its effectiveness against various plant pathogens makes it a candidate for use in crop protection products. Triazole fungicides are known for their ability to inhibit sterol biosynthesis in fungi, leading to cell death. Research into formulations containing this compound could enhance agricultural productivity by providing effective disease control .

Material Science Applications

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing novel polymers. Its unique structure allows it to participate in various polymerization reactions, potentially leading to materials with enhanced thermal stability and mechanical properties .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial | Demonstrated significant inhibition of E. coli and S. aureus growth. |

| Johnson et al. (2021) | Anticancer | Induced apoptosis in breast cancer cells with IC50 values comparable to standard treatments. |

| Lee et al. (2022) | Agriculture | Effective against Fusarium species in field trials with improved crop yields. |

| Wang et al. (2023) | Material Science | Developed new polymer composites with enhanced mechanical properties using triazole derivatives as cross-linkers. |

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

- 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine Hydrochloride (CAS: 2173101-14-7): Substituting chlorine with bromine increases molecular weight (MW: ~260 g/mol vs. ~215 g/mol for the chloro analogue) and polarizability. However, brominated derivatives often exhibit lower thermal stability compared to chlorinated analogues .

3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole Hydrochloride (CAS: 135242-93-2):

Replacing the chloro substituent with a chloromethyl group introduces additional reactivity, enabling nucleophilic substitution reactions. This compound is a versatile intermediate in synthesizing functionalized triazoles but may exhibit reduced regioselectivity in further derivatization .

Aromatic and Alkyl-Substituted Derivatives

1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine Hydrochloride Hydrate (CAS: 3357-30-0):

The phenyl group at position 3 introduces π-π stacking interactions, enhancing binding affinity to aromatic protein pockets. This derivative shows promise in anticancer research, with antiproliferative activity against MCF-7 and HCT-116 cell lines .- However, the ethyl group may lower solubility compared to the methyl analogue .

Positional Isomers and Functional Group Variations

1-Methyl-1H-1,2,4-triazol-3-amine Hydrochloride (CAS: 1211507-65-1):

The amine group at position 3 instead of 5 alters electronic distribution, reducing hydrogen-bonding capacity. This isomer exhibits lower reactivity in sulfonylation reactions compared to the 5-amine derivative .- Methyl 5-Amino-1H-1,2,4-triazole-3-carboxylate Hydrochloride (CAS: 3641-14-3): The carboxylate ester at position 3 adds a polar functional group, improving water solubility. This derivative is used in synthesizing tricyclic energetic materials via cycloaddition reactions .

Anticancer Activity

- Naphthalene-Substituted Triazoles : Derivatives like 3-(9H-fluoren-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine show bright yellow fluorescence and inhibit MGC-803 gastric cancer cells (IC₅₀: ~12 µM) .

- Triazolo[1,5-a]pyrimidine Indoles : Synthesized from 1H-1,2,4-triazol-5-amine, these compounds demonstrate potent activity against breast cancer (MCF-7) cells, with IC₅₀ values comparable to 5-Fluorouracil .

Energetic Materials

- Tricyclic Energetic Compounds : Derivatives like 1,3-di(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (ATDT) exhibit high detonation velocities (~9,200 m/s) and thermal stability (decomposition >250°C). Chloro and nitro substituents enhance oxygen balance but reduce density compared to –NF₂ groups .

Biological Activity

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is a heterocyclic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of 169.01 g/mol. Its structure includes a triazole ring that is known for its pharmacological significance, particularly in the development of antifungal and antiviral agents.

Antiviral Properties

Research indicates that compounds within the triazole family, including this compound, exhibit significant antiviral activities. Triazole derivatives have been shown to possess efficacy against various RNA and DNA viruses. For instance, studies have demonstrated that certain triazoles can inhibit viral replication by targeting specific viral enzymes such as neuraminidase and hemagglutinin .

Case Study: Antiviral Efficacy

A notable study evaluated the antiviral activity of triazole derivatives against influenza viruses. The results indicated that specific derivatives could reduce the infectivity of influenza strains (H1N1 and H3N2) by over 90%, showcasing their potential as effective antiviral agents .

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. They function primarily by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is particularly effective against pathogenic fungi, making triazoles valuable in clinical settings .

Comparative Efficacy Table

| Compound Name | Antifungal Activity | Mechanism of Action |

|---|---|---|

| This compound | Moderate | Ergosterol synthesis inhibition |

| Fluconazole | High | Ergosterol synthesis inhibition |

| Itraconazole | Very High | Ergosterol synthesis inhibition |

Cytotoxicity and Safety Profile

While investigating the biological activity of this compound, it is crucial to assess its cytotoxic effects. Preliminary studies suggest that this compound exhibits low cytotoxicity at therapeutic concentrations, which is a desirable property for potential drug candidates .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds can often be correlated with their structural features. Modifications in the triazole ring or substitution patterns significantly influence their pharmacological properties. For example, the presence of halogen substituents has been linked to enhanced antiviral and antifungal efficacy .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride, considering yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or rearrangement strategies. For example, analogous triazole derivatives are synthesized via Boulton-Katritzky rearrangement of amidoximes under reflux with sodium acetate or piperidine (yields >75%) . For the chloro-methyl derivative, a two-step approach may be employed:

Intermediate Formation : React 1-methyl-1H-1,2,4-triazol-5-amine with chlorinating agents (e.g., POCl₃ or SOCl₂) under anhydrous conditions.

Hydrochloride Salt Formation : Neutralize with HCl gas in a solvent like dichloromethane.

Key considerations:

- Use microwave-assisted synthesis to reduce reaction time and improve yield, as demonstrated for similar triazole compounds .

- Monitor reaction progress via TLC or HPLC to optimize purity.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

Q. What crystallization techniques are recommended for obtaining high-quality single crystals suitable for X-ray diffraction?

Methodological Answer:

- Solvent Diffusion : Dissolve the compound in a polar solvent (e.g., methanol) and layer with a non-polar solvent (hexane) to induce slow crystallization.

- Temperature Gradient : Use a controlled cooling rate (0.5°C/hour) in ethanol/water mixtures.

- Crystallography Tools : Refine data using SHELXL (for small-molecule structures) or SHELXPRO (for macromolecular interfaces) . Validate hydrogen bonding networks and π-stacking interactions observed in analogous triazole structures .

Advanced Research Questions

Q. How does the chloro and methyl substitution influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The methyl group at N1 hinders attack at adjacent positions, directing reactivity to the C3 chloro site.

- Electronic Effects : Chlorine’s electron-withdrawing nature increases electrophilicity at C5, enabling selective displacement with amines or thiols (e.g., to form sulfides or sulfones, as seen in fluorobenzyl-triazole analogs) .

- Mechanistic Insights : Use kinetic studies (e.g., Eyring plots) to compare activation energies for substitution at C3 vs. C5.

Q. What strategies resolve contradictions in thermal stability data from DSC vs. TGA analyses?

Methodological Answer:

- DSC-TGA Coupling : Perform simultaneous DSC-TGA to correlate mass loss with endothermic/exothermic events. For example, nitro-triazole derivatives show discrepancies due to sublimation (TGA mass loss without DSC peaks) .

- Atmosphere Control : Conduct experiments under inert (N₂) vs. oxidative (O₂) conditions. Hydrochloride salts may decompose via HCl release, detectable by evolved gas analysis (EGA).

Q. How can computational models predict tautomeric equilibria of this triazole derivative in different solvents?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to calculate relative energies of tautomers (e.g., 1H vs. 2H forms). Include solvent effects via PCM (Polarizable Continuum Model).

- MD Simulations : Analyze solvent interactions (e.g., water vs. DMSO) using AMBER or GROMACS. For example, polar solvents stabilize zwitterionic forms in analogous triazoles .

Q. What challenges arise in interpreting NOE data for distinguishing regioisomers in triazole derivatives?

Methodological Answer:

- Spectral Overlap : Use selective 1D NOE (e.g., DPFGSE-NOE) to isolate correlations. For example, NOE between NH₂ and methyl protons confirms substitution patterns .

- Dynamic Effects : Account for tautomerization rates (e.g., 1,2,4-triazole vs. 1,2,3-triazole) using variable-temperature NMR. Fast exchange may average NOE signals, requiring low-temperature experiments .

Q. How does isotopic labeling (e.g., ¹⁵N) enhance mechanistic studies of this compound’s metabolic pathways?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.